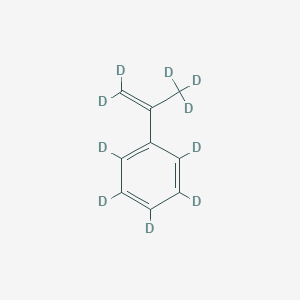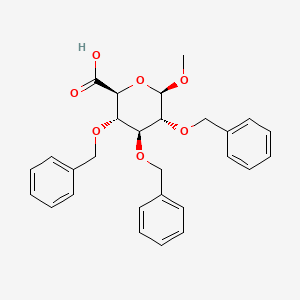
2-Chloro-8-fluoroquinazoline
説明
2-Chloro-8-fluoroquinazoline is a chemical compound with the molecular formula C8H4ClFN2 . It has a molecular weight of 182.58 g/mol .
Synthesis Analysis
The synthesis of quinazoline derivatives, such as this compound, often involves the Suzuki–Miyaura coupling of heteroaryl halides . This process involves the reaction of anthranilic acid derivatives with potassium cyanate to form urea derivatives. These urea derivatives then undergo cyclization with NaOH to form the monosodium salts of benzoylene urea .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring .Chemical Reactions Analysis
In the context of chemical reactions, this compound can participate in Suzuki–Miyaura cross-coupling reactions with aryl boronates . The site-selectivity of these reactions is influenced by the intrinsic polarities of the ring carbons .Physical And Chemical Properties Analysis
This compound is a solid compound . Its boiling point is approximately 254.1±22.0 C at 760 mmHg .科学的研究の応用
Synthesis and Derivative Formation
2-Chloro-8-fluoroquinazoline is a chemical compound that has been explored in various scientific research contexts, particularly in the synthesis of novel compounds. For instance, research has shown the synthesis of new derivatives of 2,4-diaminoquinazolines involving fluoroquinazolines, such as the transformation of 2,4-diamino-8-fluoroquinazoline into other derivatives (Tomažič & Hynes, 1992). Similarly, the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, an important intermediate in anticancer drugs, demonstrates the relevance of fluoroquinazoline derivatives in medicinal chemistry (Zhou et al., 2019).
Antibacterial Properties
Several studies have explored the antibacterial properties of compounds derived from fluoroquinazolines. For example, a novel 8-chloroquinolone with a distorted orientation showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the therapeutic potential of these compounds (Kuramoto et al., 2003). Another study on 8-nitrofluoroquinolone derivatives revealed their interesting antibacterial activity against various bacterial strains (Al-Hiari et al., 2007).
Dual Inhibitors in Infectious Diseases
Compounds like 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines, derived from fluoroquinolines, have been investigated as dual inhibitors of Mycobacterium tuberculosis and influenza virus, demonstrating the versatility of fluoroquinolines in addressing multiple infectious diseases (Marvadi et al., 2019).
Chemosensors and Fluorescent Properties
Fluoroquinazoline derivatives have also been studied for their potential as chemosensors. For instance, a study on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated its selective response to certain metal ions, highlighting its use in detecting specific chemicals or ions (Prodi et al., 2001). The solvent-dependent fluorescent properties of a 1,2,3-triazole linked 8-hydroxyquinoline chemosensor showed tunable detection capabilities, further illustrating the diverse applications of these compounds (Hao et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-chloro-8-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPMWFFMSSGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


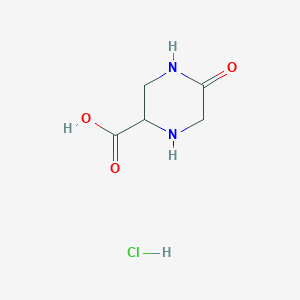

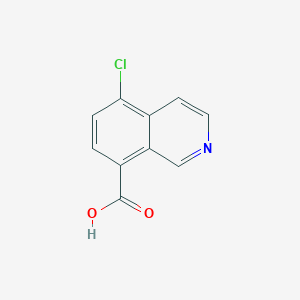

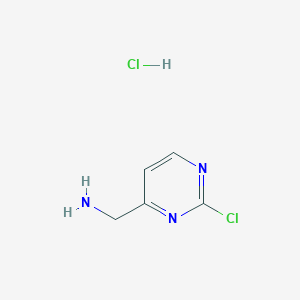
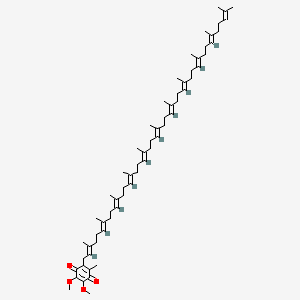

![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)
